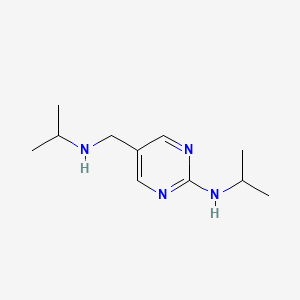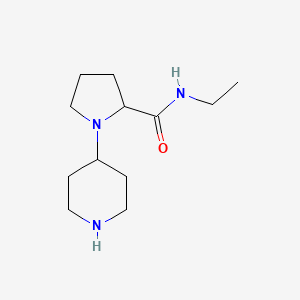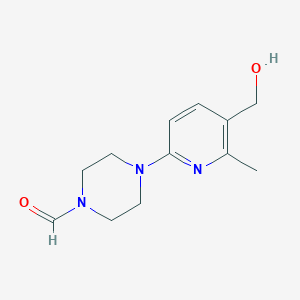
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ブロモフェニル)ピリミジン-5-カルボン酸は、2位にブロモフェニル基、5位にカルボン酸基が置換されたピリミジン環を特徴とする芳香族複素環化合物です。
2. 製法
合成経路と反応条件: 2-(2-ブロモフェニル)ピリミジン-5-カルボン酸の合成は、通常、以下の手順を伴います。
工業的製造方法: 2-(2-ブロモフェニル)ピリミジン-5-カルボン酸の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、連続フロー反応器と自動化されたシステムをしばしば使用して、一貫した品質を確保します。
反応の種類:
置換反応: 2位の臭素原子は求核置換反応を受けることができ、さまざまな誘導体の形成につながります.
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
塩基: 炭酸カリウム、水酸化ナトリウム。
主要な生成物:
置換ピリミジン: 求核置換によって形成されます。
酸化誘導体: 酸化反応によって形成されます。
還元誘導体: 還元反応によって形成されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a bromophenylboronic acid with a pyrimidine derivative.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form different functional groups or reduced to remove the carboxylic acid group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
科学的研究の応用
2-(2-ブロモフェニル)ピリミジン-5-カルボン酸は、科学研究において幅広い用途があります。
作用機序
2-(2-ブロモフェニル)ピリミジン-5-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ブロモフェニル基はこれらの標的への結合親和性を高めることができ、ピリミジン環は水素結合やその他の相互作用に関与することができます。 カルボン酸基は、この化合物の溶解性とバイオアベイラビリティにも役割を果たす可能性があります .
類似の化合物:
5-ブロモピリミジン-2-カルボン酸: 臭素原子が2位ではなく5位にある類似の構造.
2-(2-クロロフェニル)ピリミジン-5-カルボン酸: 臭素原子ではなく塩素原子を持つ類似の構造.
独自性: 2-(2-ブロモフェニル)ピリミジン-5-カルボン酸は、臭素原子の特定の位置により、反応性と結合特性に影響を与えるため、独特です。 この化合物の官能基の組み合わせにより、有機合成における汎用性の高い中間体となり、科学研究において貴重なツールとなります .
類似化合物との比較
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with the bromine atom at the 5-position instead of the 2-position.
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
特性
分子式 |
C11H7BrN2O2 |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
2-(2-bromophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) |
InChIキー |
LTQHAKQJDUCRSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


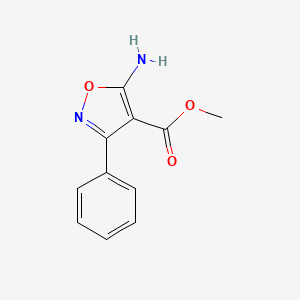
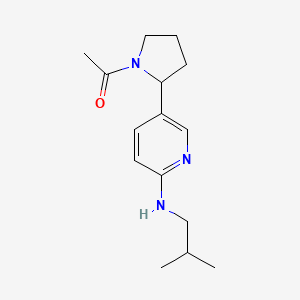
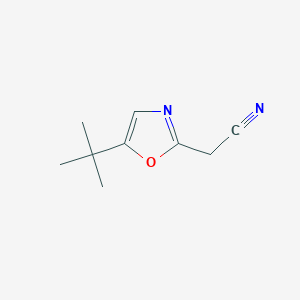

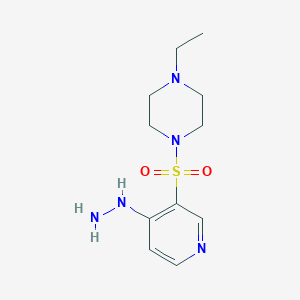
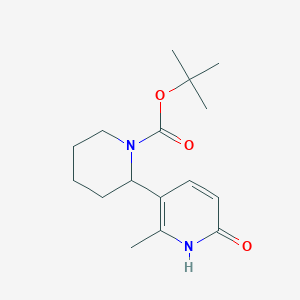
![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
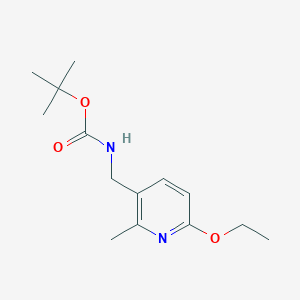
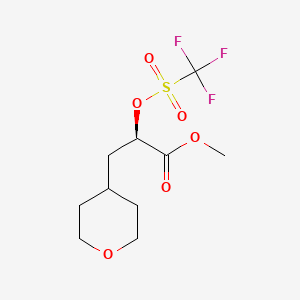
![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)
